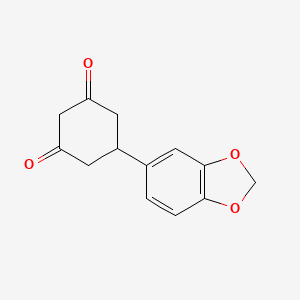

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

Description

Historical Context and Discovery

The development of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione represents a convergence of two important areas in organic chemistry: cyclohexanedione chemistry and benzodioxole synthetic methodology. The compound was first formally catalogued in chemical databases in 2005, as evidenced by its initial entry into the PubChem database system. This timing coincides with the broader expansion of combinatorial chemistry and the systematic exploration of substituted cyclohexanedione derivatives that characterized early 21st-century organic synthesis research.

The historical significance of this compound stems from its relationship to the parent 1,3-cyclohexanedione framework, which has been recognized since the early development of organic chemistry as a fundamental building block. The parent compound 1,3-cyclohexanedione is traditionally produced through the semi-hydrogenation of resorcinol, following the reaction pathway Carbon-6 Hydrogen-4 (Oxygen-Hydrogen)-2 plus Hydrogen-2 yielding Carbon-6 Hydrogen-8 Oxygen-2. The subsequent development of methodologies to introduce aromatic substituents at the 5-position of the cyclohexanedione ring system opened new avenues for synthetic exploration.

The specific incorporation of the 1,3-benzodioxol-5-yl substituent reflects the growing interest in methylenedioxy-containing aromatic systems, which have demonstrated unique electronic properties and synthetic utility. The benzodioxole moiety, also known as the methylenedioxy group, has been extensively studied for its electron-donating characteristics and its ability to participate in various organic transformations. The combination of these two molecular frameworks in this compound creates a compound with enhanced reactivity profiles compared to simpler cyclohexanedione derivatives.

Significance in Organic Chemistry Research

The significance of this compound in contemporary organic chemistry research extends across multiple domains of synthetic methodology and mechanistic investigation. Research has demonstrated that this compound functions as a versatile building block for the synthesis of complex organic molecules, with particular utility in pharmaceutical and agrochemical applications. The compound's structural features enable its participation in a wide range of chemical transformations, making it an attractive target for synthetic chemists seeking to develop new methodologies.

Recent investigations into the reactivity patterns of 1,3-cyclohexanedione derivatives have revealed important insights into the role of substituent effects on reaction outcomes. Studies have shown that the loading amounts and concentrations of 1,3-cyclohexanedione derivatives significantly affect reaction rates and outcomes in various synthetic transformations. These findings suggest that this compound, with its unique substituent pattern, may exhibit distinctive reactivity characteristics that could be exploited in synthetic applications.

The compound's significance is further enhanced by its potential role as an intermediate in the synthesis of biologically active molecules. The presence of both the cyclohexanedione and benzodioxole structural elements provides multiple sites for further functionalization, enabling the development of diverse chemical libraries for drug discovery applications. The methylenedioxy group, in particular, has been associated with various biological activities and serves as a common pharmacophore in medicinal chemistry.

Research into enantioselective synthesis methodologies has also highlighted the importance of substituted cyclohexanedione derivatives as substrates for asymmetric transformations. The development of catalytic processes that utilize these compounds as starting materials has opened new pathways for the synthesis of optically active products with potential therapeutic applications. The structural complexity of this compound makes it an ideal candidate for such asymmetric transformations.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established International Union of Pure and Applied Chemistry conventions for naming substituted cyclohexanedione derivatives. The compound is registered under the Chemical Abstracts Service number 55579-76-5, which serves as its unique identifier in chemical databases worldwide. This registration system ensures consistent identification across different chemical information systems and facilitates accurate communication within the scientific community.

The primary systematic name, this compound, clearly indicates the structural relationship between the cyclohexanedione core and the benzodioxole substituent. The numbering system places the carbonyl groups at positions 1 and 3 of the cyclohexane ring, while the benzodioxole substituent occupies position 5. Alternative nomenclature systems have generated several synonymous names for this compound, including 5-(Benzo[d]dioxol-5-yl)cyclohexane-1,3-dione and 5-[3,4-(Methylenedioxy)phenyl]-1,3-cyclohexanedione.

The classification of this compound spans multiple chemical categories based on its structural features and functional groups. Primarily, it belongs to the class of cyclohexanediones, which are cyclic diketones characterized by the presence of two carbonyl groups within a six-membered carbocyclic ring. The compound also falls within the broader category of benzodioxole derivatives due to the presence of the methylenedioxy-substituted aromatic ring system. From a functional group perspective, the compound is classified as both a diketone and an aromatic ether, reflecting its dual carbonyl and methylenedioxy functionalities.

Table 1: Chemical Identification and Classification Data

Position in Cyclohexanedione Chemistry

The position of this compound within the broader context of cyclohexanedione chemistry reflects both its structural relationship to fundamental cyclic diketones and its enhanced reactivity profile resulting from aromatic substitution. The cyclohexanedione family encompasses three primary isomeric forms: 1,2-cyclohexanedione, 1,3-cyclohexanedione, and 1,4-cyclohexanedione, each exhibiting distinct chemical properties and synthetic utility. The 1,3-isomer, which serves as the structural foundation for the target compound, represents perhaps the most synthetically valuable member of this family due to its favorable tautomeric equilibrium and enhanced reactivity.

The parent 1,3-cyclohexanedione exists predominantly in its enol tautomeric form, a characteristic that significantly influences its chemical behavior and synthetic applications. This tautomeric preference is maintained in substituted derivatives, including this compound, where the enol form provides enhanced nucleophilicity and facilitates various condensation reactions. The acidity of the parent compound, characterized by a reported pKa value of 5.26, establishes a baseline for understanding the electronic effects of aromatic substitution in derivatives such as the benzodioxole-substituted variant.

Research into the Michael-Claisen [3 + 3] synthetic methodology has demonstrated the particular utility of 1,3-cyclohexanedione derivatives in the construction of complex molecular frameworks. These studies have revealed that substituted cyclohexanediones, including aromatic derivatives, participate in highly regioselective reactions that proceed through nucleophilic attack at the more hindered sites of the ketone substrates. The subsequent Claisen condensation reactions result in carbon-carbon bond formation between the less hindered sites and acyl carbons of ester substrates, providing efficient pathways to polycyclic structures.

Table 2: Comparative Properties of Cyclohexanedione Isomers

The enhanced acidity predicted for this compound, with a calculated pKa of 4.92, reflects the electron-withdrawing influence of the aromatic substituent and suggests increased reactivity compared to the unsubstituted parent compound. This enhanced acidity facilitates deprotonation reactions and enables the compound to participate in base-catalyzed transformations under milder conditions than those required for the parent cyclohexanedione.

The physical properties of this compound further distinguish it within the cyclohexanedione family. The compound exhibits a melting point range of 179-181 degrees Celsius, significantly higher than simple cyclohexanedione derivatives, reflecting the increased molecular complexity and potential for intermolecular interactions resulting from the aromatic substituent. The predicted density of 1.328 grams per cubic centimeter indicates a relatively compact molecular packing arrangement, while the estimated boiling point of 413.5 degrees Celsius suggests substantial thermal stability under standard synthetic conditions.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXUYPAIVILSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380410 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-76-5 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

Acid-Catalyzed Cycloaddition Using 1,3-Cyclohexanedione and Benzodioxolyl Derivatives

One of the most effective methods to prepare this compound involves acid-catalyzed formal cycloaddition reactions between enone derivatives and cyclic 1,3-diketones such as 1,3-cyclohexanedione. The reaction proceeds via Knoevenagel condensation followed by Michael addition and subsequent cyclization steps.

Key Reaction Parameters and Findings:

- Catalyst: Trifluoromethanesulfonic acid (CF3SO3H) is typically used as the acid catalyst.

- Catalyst Loading: The catalyst loading can be significantly reduced from 0.45 equivalents to as low as 0.001 equivalents (0.1 mol %) by optimizing the reactant concentrations and stoichiometry.

- Reactant Stoichiometry: Using near-stoichiometric amounts of 1,3-cyclohexanedione (1.1 equivalents relative to the enone) rather than excess (3.0 equivalents) improves reaction efficiency and reduces catalyst consumption.

- Reaction Temperature: The reactions are generally conducted at elevated temperatures around 60 °C.

- Solvent: CDCl3 or similar solvents are used for the reaction medium.

Reaction Outcome:

- High yields (up to 90%) of the desired product this compound are obtained under optimized conditions.

- The reaction exhibits high diastereoselectivity and can be completed in shorter times with lower catalyst loading.

- The presence of excess 1,3-cyclohexanedione or other additives can inhibit the reaction by neutralizing the acid catalyst due to the buffering nature of the cyclic 1,3-diketone.

Alternative Synthetic Routes

- Domino Knoevenagel/Michael addition/C-acylation sequences have been reported for related compounds, involving the initial formation of methylidene derivatives followed by addition reactions. However, yields can be lower (around 10-25%) under forced conditions such as boiling DMF, and reaction rates are slower compared to optimized acid-catalyzed methods.

- The benzotriazole substituent has been shown to facilitate certain reactions involving acetone derivatives, but its role in the synthesis of this compound is limited.

Data Tables Summarizing Key Experimental Findings

Table 1: Effect of 1,3-Cyclohexanedione and Acid Catalyst Loading on Yield of Product

| Entry | 1,3-Cyclohexanedione (equiv) | CF3SO3H (equiv) | Time (min) | Yield of Product (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3.0 | 0.45 | 60 | 70 | Standard high catalyst loading |

| 7 | 3.0 | 0.01 | 60 | 31 | Low catalyst, high diketone |

| 8 | 1.0 | 0.01 | 48 | 45 | Lower diketone, low catalyst |

| 13 | 1.1 | 0.001 | 30 | 90 | Optimized conditions, minimal catalyst |

Data adapted from kinetic studies monitoring product formation via 1H NMR.

Summary of Preparation Methodology

- The preparation of this compound is most efficiently achieved by acid-catalyzed cycloaddition reactions involving 1,3-cyclohexanedione and benzodioxolyl-substituted enones or aldehydes.

- Catalyst loading and reactant stoichiometry critically influence the reaction rate and yield due to the buffering effect of the cyclic diketone.

- Optimizing these parameters allows for significant reduction in catalyst use (down to 0.1 mol %) while maintaining high yields and selectivity.

- Alternative methods involving domino Knoevenagel/Michael addition sequences are less efficient and require more forcing conditions.

This synthesis approach is supported by detailed NMR analyses, kinetic studies, and mechanistic proposals, making it a robust and authoritative method for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It has been utilized in several reactions, including:

- Knoevenagel Reactions : This compound has been shown to participate in Knoevenagel reactions, which are essential for forming carbon-carbon bonds. The reaction conditions and yields have been optimized to enhance the efficiency of synthesizing complex organic molecules .

- Michael Additions : The compound can undergo Michael addition reactions, contributing to the formation of various derivatives that possess biological activity. For instance, the addition of nucleophiles to the α,β-unsaturated carbonyl moiety of the compound leads to the formation of novel cyclohexane derivatives .

Medicinal Chemistry

In medicinal chemistry, 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione has been explored for its pharmacological properties:

- Psychoactive Properties : Research indicates that derivatives of this compound exhibit psychoactive effects. For example, studies on N-methyl derivatives have shown they are nonhallucinogenic yet possess potential therapeutic applications in psychotherapy .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties. This is particularly relevant for developing new antibiotics or antifungal agents that can address resistant strains .

Biocatalysis

The compound has also found applications in biocatalysis:

- Bioreduction Processes : A notable study highlighted the use of Lactobacillus paracasei BD101 as a biocatalyst for reducing 1-(benzo[d][1,3]dioxol-5-yl)ethanone to its corresponding alcohol with high enantioselectivity (>99% enantiomeric excess). This process underscores the compound's utility in producing chiral alcohols efficiently and sustainably .

Table 1: Synthesis and Yield Data

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Reaction | Optimized conditions | Up to 60% | |

| Michael Addition | Various nucleophiles tested | Varies | |

| Bioreduction | Using Lactobacillus paracasei | >99% |

Table 2: Pharmacological Properties

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

1,3-Benzodioxole: A simpler structure lacking the cyclohexane-dione moiety.

Cyclohexane-1,3-dione: Lacks the benzodioxole ring.

5,5-Dimethyl-1,3-cyclohexanedione: A similar compound with methyl groups instead of the benzodioxole ring.

Uniqueness

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is unique due to the combination of the benzodioxole ring and the cyclohexane-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a cyclohexane core substituted with a benzodioxole moiety, which is known to enhance biological activity. The synthesis of this compound typically involves multi-step organic reactions, often utilizing precursors like 1,3-cyclohexanedione. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Biological Activities

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Antitubercular Activity

Research indicates that modifications at the C-5 position of the cyclohexanedione ring can dramatically influence antitubercular activity. Compounds with specific substituents showed enhanced efficacy against Mycobacterium tuberculosis, suggesting that structure-activity relationships (SAR) are critical for optimizing therapeutic potential .

Cytotoxicity and Anticancer Properties

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the micromolar range against cervical (HeLa), colorectal (Caco-2), and liver (HepG2) cancer cells. The presence of the benzodioxole moiety appears to enhance the anticancer properties of these compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzodioxole derivatives, including this compound. The results indicated effective inhibition of bacterial growth with MIC values ranging from 0.25 to 8 mg/mL against tested strains. This supports the potential use of these compounds in developing new antimicrobial agents .

Case Study 2: Antitubercular Activity

Another investigation focused on the antitubercular properties of modified cyclohexanediones. The study revealed that specific substitutions at the C-5 position significantly enhanced the compounds' efficacy against Mycobacterium tuberculosis, with one derivative showing an MIC value as low as 0.5 µg/mL .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione and related analogs?

A domino Knoevenagel/Michael addition/C-acylation reaction is a validated method for synthesizing cyclohexane-1,3-dione derivatives. For example, 3-(1,3-benzodioxol-5-yl)-5-hydroxy-4,6-diphenylcyclohexa-1,5-dien-1-one was synthesized via this approach, yielding 15% with IR (C=O at 1685 cm⁻¹) and NMR characterization . Key steps include:

- Reagent selection : Use of acidic catalysts (e.g., toluenesulfonic acid) for cyclization.

- Optimization : Control reaction temperature and water removal (e.g., Dean-Stark apparatus) to enhance yield.

- Purification : Column chromatography for isolating intermediates.

Q. How can spectroscopic techniques confirm the structure of this compound?

Critical spectral features include:

- IR : C=O stretching at ~1685 cm⁻¹ for diketone groups .

- ¹H NMR : Distinct signals for benzodioxole protons (δ 6.7–6.9 ppm, aromatic) and cyclohexane-dione protons (δ 2.5–3.5 ppm, diastereotopic methylenes) .

- XRD : Single-crystal analysis to resolve stereochemistry and bond angles (e.g., monoclinic P21 space group with β = 97.7°) .

Q. What are the stability considerations for cyclohexane-1,3-dione derivatives under storage?

- Moisture sensitivity : Store under inert atmosphere (N₂/Ar) at −20°C.

- Light sensitivity : Amber vials to prevent photodegradation.

- Decomposition : Monitor via TLC or HPLC for diketone ring-opening byproducts .

Advanced Research Questions

Q. How does the electronic environment of the benzodioxole group influence reactivity in cycloaddition reactions?

The electron-rich benzodioxole moiety enhances electrophilic substitution at the 5-position. For example:

- Regioselectivity : In domino reactions, the benzodioxole’s π-system directs nucleophilic attack to specific carbons .

- Mechanistic studies : Use DFT calculations to map charge distribution and transition states.

- Experimental validation : Compare reaction outcomes with/without electron-withdrawing substituents .

Q. What strategies resolve contradictions in reported synthetic yields for benzodioxole-fused diketones?

Discrepancies (e.g., 15% vs. theoretical yields) arise from:

- Catalyst efficiency : Screen Lewis acids (e.g., AlCl₃ vs. FeCl₃) for improved turnover.

- Side reactions : Suppress diketone dimerization via dilution or low-temperature protocols.

- Analytical bias : Cross-validate yields using GC-MS and ¹H NMR integration .

Q. How can crystallographic data guide the design of bioactive derivatives?

- Conformational analysis : XRD reveals non-planar diketone rings (e.g., β = 97.7° in ), affecting binding to biological targets.

- Hydrogen bonding : Map potential interactions (e.g., carbonyl groups with enzyme active sites).

- Structure-activity relationships (SAR) : Modify substituents (e.g., phenyl vs. ferrocenyl) to enhance activity .

Q. What methodologies assess the compound’s potential pharmacological activity?

- In silico docking : Screen against targets like cyclooxygenase or kinases using AutoDock Vina.

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) protocols.

- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.